![molecular formula C9H21NO3 B1372360 {2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine CAS No. 1019624-79-3](/img/structure/B1372360.png)
{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine
Overview
Description
{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine is a chemical compound with the molecular formula C9H21NO3 and a molecular weight of 191.27 g/mol . It is also known by its IUPAC name, 1-(2-isopropoxyethoxy)-3-(methylamino)-2-propanol . This compound is characterized by the presence of hydroxyl, ether, and amine functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of {2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine typically involves the reaction of 2-isopropoxyethanol with 3-chloro-2-hydroxypropylamine under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-isopropoxyethanol attacks the carbon atom bearing the chlorine atom in 3-chloro-2-hydroxypropylamine, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of {2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups enable the compound to form hydrogen bonds and ionic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine can be compared with similar compounds such as:
2-Amino-2-methyl-1-propanol: This compound has a similar amine and hydroxyl functional group but lacks the ether linkage present in this compound.
3-Amino-1-propanol: This compound has a simpler structure with only one hydroxyl and one amine group, making it less versatile in chemical reactions.
2-(2-Aminoethoxy)ethanol: This compound contains an ether and amine group but lacks the secondary hydroxyl group present in this compound.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
1-(methylamino)-3-(2-propan-2-yloxyethoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3/c1-8(2)13-5-4-12-7-9(11)6-10-3/h8-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHULVUERYRKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCC(CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



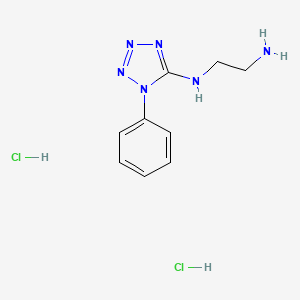
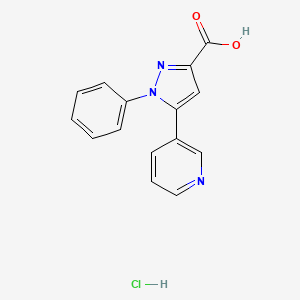
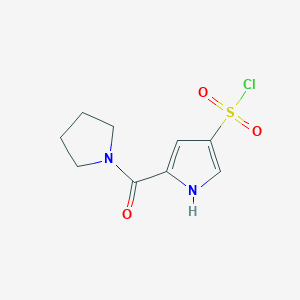
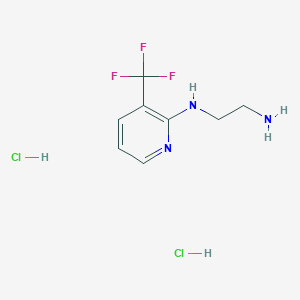
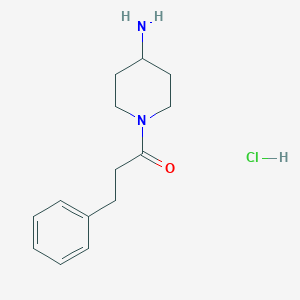
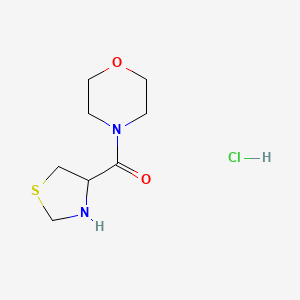


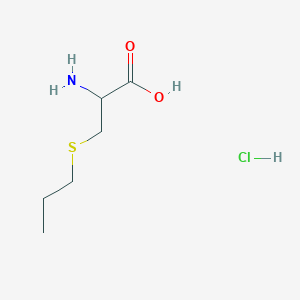

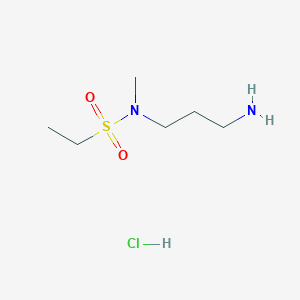
![3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid](/img/structure/B1372298.png)

